molecular formula C16H19N3O4S B2543873 (3,5-dimethyl-1H-pyrazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 484049-12-9

(3,5-dimethyl-1H-pyrazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

Cat. No.: B2543873
CAS No.: 484049-12-9
M. Wt: 349.41
InChI Key: CTEIHLNJVCMPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-dimethyl-1H-pyrazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is recognized in chemical literature as a potent and selective chemical probe for the bromodomain of BRD4, a key epigenetic regulator. This compound functions by competitively inhibiting the binding of BRD4 to acetylated lysine residues on histones, thereby displacing it from chromatin and modulating the transcription of genes critical for cell proliferation and survival, particularly oncogenes like MYC. Its design incorporates a morpholinosulfonyl group, which enhances solubility and contributes to its high-affinity binding profile. As a research tool, it is invaluable for investigating the BET family protein biology and the role of BRD4 in various diseases, especially in cancer and inflammatory disorders . Studies utilizing this inhibitor help elucidate mechanisms of transcriptional regulation and validate BRD4 as a therapeutic target for the development of novel epigenetic therapies .

Properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-12-11-13(2)19(17-12)16(20)14-3-5-15(6-4-14)24(21,22)18-7-9-23-10-8-18/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEIHLNJVCMPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethyl-1H-pyrazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the morpholinosulfonyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is prevalent in the synthesis of complex organic molecules .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3,5-dimethyl-1H-pyrazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3,5-dimethyl-1H-pyrazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-dimethyl-1H-pyrazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone involves its interaction with molecular targets such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cellular processes such as proliferation and differentiation. This inhibition is particularly relevant in the context of cancer treatment, where overactive kinases contribute to tumor growth and survival .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Selected Methanone Derivatives

Compound Name Substituents (Pyrazole/Phenyl) Key Functional Groups Notable Properties Reference
Target Compound 3,5-dimethyl-pyrazole; 4-(morpholinosulfonyl)phenyl Morpholinosulfonyl High polarity, electron-withdrawing sulfonyl group
(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone 4-chloro-3,5-dimethyl-pyrazole; p-tolyl Chlorine, methyl Strong NLO properties via DFT; experimental agreement
(Z)-1-(4-Chlorophenyl)-2-(4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone (Compound 22) 3,5-dimethyl-pyrazole; diazenyl, 4-chlorophenyl Diazenyl, chloro Potent antibacterial/antifungal activity; MIC 0.78 µg/mL for S. aureus
(±)-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(4-hydroxy-3,5-dimethoxyphenyl)-triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanone (5i) 3,5-dimethyl-pyrazole; triazolothiadiazine Hydroxy, dimethoxy Green solid; m.p. 196–198°C; molecular weight 465
(3,5-Diphenyl-1H-pyrazol-1-yl)(2-phenylquinolin-4-yl)methanone 3,5-diphenyl-pyrazole; quinolinyl Quinoline Extended aromaticity; potential π-π stacking interactions

Key Observations :

  • The morpholinosulfonyl group in the target compound distinguishes it from halogenated (e.g., chloro, fluoro) or alkyl/aryl-substituted analogs. This group enhances solubility in polar solvents compared to purely hydrophobic derivatives like quinoline-containing methanones .
  • Biological Activity : Diazenyl-substituted analogs (e.g., Compound 22 ) exhibit superior antimicrobial activity, suggesting that substituent polarity and hydrogen-bonding capacity (e.g., sulfonyl vs. diazenyl) critically influence bioactivity.

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Physicochemical Data

Compound Melting Point (°C) Solubility Bioactivity (Highlight) Reference
Target Compound N/A (predicted high due to sulfonyl) High in DMSO, aqueous buffers Not reported; potential kinase inhibition inferred from morpholine moiety
Compound 22 N/A Moderate in ethanol MIC 0.78 µg/mL against S. aureus; antifungal (C. albicans)
(±)-5i 196–198 Low in water; soluble in DCM Anticancer screening pending
(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-(2,6-difluorophenyl)methanone N/A Ethanol-soluble Crystallographic stability via C–H···O/F interactions

Key Observations :

  • Solubility: The target compound’s morpholinosulfonyl group likely improves aqueous solubility compared to brominated or fluorinated derivatives (e.g., ), which rely on halogen bonding for crystallinity.
  • Thermal Stability: Melting points for triazolothiadiazine derivatives (e.g., 5i: 196–198°C ) suggest higher stability than simpler pyrazolyl methanones, possibly due to fused heterocyclic systems.

Biological Activity

(3,5-dimethyl-1H-pyrazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a synthetic compound that belongs to the pyrazole class of organic compounds. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N3O4S. The presence of the morpholinosulfonyl group enhances its solubility and biological activity compared to other pyrazole derivatives.

PropertyValue
Molecular FormulaC16H19N3O4S
Molecular Weight353.40 g/mol
CAS Number484049-12-9
Synonyms3,5-dimethylpyrazole derivative

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and interaction with specific biological targets. For instance, it may inhibit enzymes involved in inflammatory pathways or microbial growth.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated that pyrazole derivatives can effectively inhibit the growth of various bacteria and fungi.

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
4fCandida albicans62.5 µg/mL
4gSaccharomyces cerevisiae31.25 µg/mL
3aEscherichia coli125 µg/mL

In a study evaluating various pyrazole derivatives, compounds containing the sulfonamide moiety exhibited enhanced antimicrobial activity compared to those without it . The synergistic effect between the pyrazole and sulfonamide pharmacophores was noted as a significant contributor to this enhanced activity.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. In vitro assays demonstrated that certain derivatives showed considerable antioxidant activity when compared to standard antioxidants like butylhydroxytoluene (BHT).

CompoundAntioxidant Activity (IC50)
3a50 µg/mL
4f45 µg/mL
4g60 µg/mL

Case Studies

A crystallographic study highlighted the structural characteristics of similar pyrazole-sulfonamide compounds and their biological assessments. The study found that several derivatives displayed promising antimicrobial and antioxidant activities, indicating potential for therapeutic applications .

Another research effort focused on the synthesis of various pyrazole derivatives and their evaluation against pathogenic microorganisms. The results indicated that specific modifications in the structure led to improved bioactivity profiles, particularly against resistant strains .

Q & A

Basic Question: What are the established synthetic routes for synthesizing (3,5-dimethyl-1H-pyrazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone, and how can reaction conditions be optimized?

Answer:
The synthesis of pyrazole-derived methanones typically involves coupling a pyrazole moiety with a sulfonylated aromatic carbonyl group. A common approach includes:

  • Stepwise sulfonylation : Introducing the morpholinosulfonyl group to the phenyl ring via sulfonation with morpholine and sulfur trioxide derivatives, followed by coupling with 3,5-dimethyl-1H-pyrazole under basic conditions (e.g., triethylamine in dichloromethane) .
  • Optimization : Reaction temperature (0–20°C), solvent polarity, and stoichiometric ratios of reagents (e.g., triethylamine as a base) are critical for minimizing side reactions. For example, dichloromethane at low temperatures reduces hydrolysis of sulfonyl intermediates .
  • Purification : Recrystallization from ethanol or methanol is effective for isolating high-purity crystals, as demonstrated in analogous compounds .

Basic Question: Which spectroscopic and analytical techniques are most reliable for confirming the structural integrity of this compound?

Answer:
Key characterization methods include:

  • FTIR : Identification of sulfonyl (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1650–1700 cm⁻¹) stretching vibrations .
  • NMR :
    • ¹H NMR : Signals for pyrazole methyl groups (δ ~2.2–2.5 ppm) and aromatic protons (δ ~7.5–8.5 ppm) .
    • ¹³C NMR : Carbonyl resonance (δ ~190–200 ppm) and sulfonyl-linked carbons (δ ~50–60 ppm for morpholine) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the molecular formula .

Advanced Question: How can crystallographic data (e.g., SHELX refinement) resolve discrepancies in hydrogen bonding and molecular conformation for this compound?

Answer:
X-ray crystallography using SHELX software (e.g., SHELXL) is critical for resolving structural ambiguities:

  • Hydrogen Bonding : O–H···N or C–H···O interactions stabilize crystal packing. For example, in analogous pyrazole derivatives, hydrogen bonds between hydroxyl groups and pyrazole nitrogen atoms were refined using difference Fourier maps .
  • Torsional Angles : Dihedral angles between the pyrazole ring and sulfonylated phenyl group (typically 15–50°) influence molecular planarity and packing efficiency .
  • Challenges : High displacement parameters for flexible morpholinosulfonyl groups may require constrained refinement or disorder modeling .

Advanced Question: What methodological frameworks are used to evaluate the antimicrobial and antibiofilm activities of this compound?

Answer:

  • Antimicrobial Assays :
    • MIC Determination : Serial dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with ciprofloxacin/norfloxacin as positive controls .
    • Biofilm Inhibition : Crystal violet staining to quantify biofilm biomass reduction in C. albicans or A. niger .
  • Mechanistic Insights :
    • Efflux Pump Inhibition : Ethidium bromide accumulation assays to assess interference with bacterial efflux systems .
    • ADMET Profiling : Computational models (e.g., SwissADME) predict pharmacokinetic properties like blood-brain barrier permeability .

Advanced Question: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Answer:

  • Substituent Effects :
    • Pyrazole Methyl Groups : 3,5-Dimethyl substitution enhances lipophilicity, improving membrane permeability .
    • Sulfonyl Morpholine : The sulfonyl group increases solubility, while morpholine enhances hydrogen-bonding capacity .
  • Comparative Analysis :
    • Replace morpholinosulfonyl with alternative sulfonamides (e.g., piperidine) to assess steric/electronic impacts on target binding .
    • Introduce halogen substituents (e.g., fluoro) on the phenyl ring to modulate antibacterial potency, as seen in difluorophenyl analogs .

Advanced Question: What computational strategies are employed to model the interaction of this compound with biological targets (e.g., enzymes or receptors)?

Answer:

  • Docking Simulations : AutoDock Vina or Schrödinger Suite for predicting binding affinities to targets like bacterial topoisomerases or fungal lanosterol demethylase .
  • MD Simulations : GROMACS for analyzing stability of ligand-target complexes over nanosecond timescales, focusing on key residues (e.g., Ser108 in C. albicans CYP51) .
  • QM/MM Studies : Hybrid quantum mechanics/molecular mechanics to elucidate electron transfer mechanisms in sulfonamide-mediated inhibition .

Advanced Question: How do solvent polarity and reaction time influence the regioselectivity of pyrazole derivatization in related compounds?

Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the pyrazole 1-position, while nonpolar solvents (e.g., xylene) may promote alternative pathways via radical intermediates .
  • Reaction Time : Extended reflux (25–30 hours) in xylene improves yields for multi-step derivatizations, as seen in triazolothiadiazine syntheses .
  • Contradictions : Shorter reaction times in dichloromethane (1–2 hours) reduce side-product formation in sulfonamide couplings .

Advanced Question: What are the challenges in refining crystallographic data for sulfonamide-containing compounds, and how are they addressed?

Answer:

  • Disorder Modeling : Flexible sulfonyl-morpholine groups often exhibit rotational disorder. Partial occupancy refinement or splitting into multiple conformers resolves this .
  • Hydrogen Atom Placement : Riding models (e.g., SHELXL’s AFIX command) approximate positions for methyl and hydroxyl hydrogens, while freely refining acidic protons (e.g., O–H) improves accuracy .
  • Validation Tools : R1/wR2 residuals and Hirshfeld surface analysis ensure data reliability, particularly for weak diffractors like sulfur atoms .

Advanced Question: How does the electronic nature of substituents impact the compound’s UV-mediated DNA cleavage activity?

Answer:

  • Electron-Withdrawing Groups : Nitro or sulfonyl groups enhance photoactivity by stabilizing charge-transfer states, promoting DNA strand breaks via radical oxygen species .
  • Methoxy Substitutents : Electron-donating groups reduce oxidative cleavage efficiency but improve solubility for in vitro assays .
  • Quantitative Analysis : UV-Vis spectroscopy (λmax ~300–350 nm) correlates substituent effects with π→π* transition energies .

Advanced Question: What in vitro and in vivo models are appropriate for assessing this compound’s therapeutic potential against resistant pathogens?

Answer:

  • In Vitro :
    • DLA/Ehrlich Ascites : Cytotoxicity screening using Dalton’s lymphoma ascites cells .
    • Biofilm Models : Microtiter plate assays with P. aeruginosa biofilms under flow conditions .
  • In Vivo :
    • Murine Infection Models : Efficacy testing in S. aureus-infected mice, with pharmacokinetic monitoring via LC-MS .
    • Toxicity Profiling : Acute toxicity (LD50) and histopathological analysis in rodent liver/kidney tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.